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molecular formula C7H11N3 B7807783 N-(2-aminoethyl)pyridin-4-amine

N-(2-aminoethyl)pyridin-4-amine

Cat. No. B7807783
M. Wt: 137.18 g/mol
InChI Key: HWVWEGOXLGPYDB-UHFFFAOYSA-N
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Patent
US04144344

Procedure details

A mixture of 38.9 g of 4-bromo-pyridine-hydrochloride and 480 g of ethylenediamine is refluxed with stirring for 13 hours. The reaction mixture is thereafter concentrated under reduced pressure and the residue is treated with toluene and concentrated once more. The residue is made alkaline with a concentrated aqueous solution of sodium hydroxide and extracted with five 75 ml portions of methylene chloride. The combined extracts are dried over sodium sulphate and concentrated under reduced pressure. Recrystallisation of the residue from methylene chloride yields 4-(2-aminoethylamino)-pyridine as a light yellow crystalline substance with a melting point of 120°-121° C.
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH2:9]([NH2:12])[CH2:10][NH2:11]>>[NH2:11][CH2:10][CH2:9][NH:12][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
38.9 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
480 g
Type
reactant
Smiles
C(CN)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is thereafter concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated once more
EXTRACTION
Type
EXTRACTION
Details
extracted with five 75 ml portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the residue from methylene chloride

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
NCCNC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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